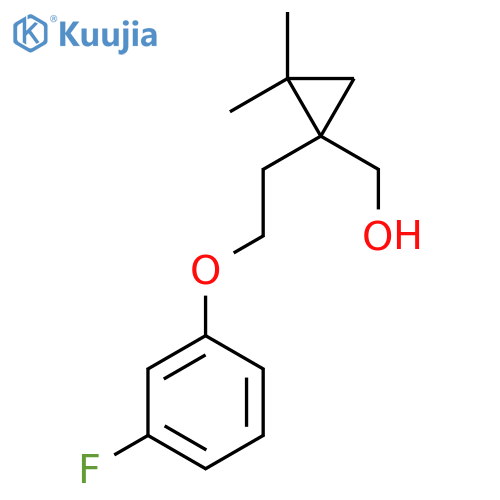Cas no 2228417-40-9 ({1-2-(3-fluorophenoxy)ethyl-2,2-dimethylcyclopropyl}methanol)

2228417-40-9 structure
商品名:{1-2-(3-fluorophenoxy)ethyl-2,2-dimethylcyclopropyl}methanol
{1-2-(3-fluorophenoxy)ethyl-2,2-dimethylcyclopropyl}methanol 化学的及び物理的性質
名前と識別子
-
- {1-2-(3-fluorophenoxy)ethyl-2,2-dimethylcyclopropyl}methanol
- 2228417-40-9
- EN300-1779160
- {1-[2-(3-fluorophenoxy)ethyl]-2,2-dimethylcyclopropyl}methanol
-
- インチ: 1S/C14H19FO2/c1-13(2)9-14(13,10-16)6-7-17-12-5-3-4-11(15)8-12/h3-5,8,16H,6-7,9-10H2,1-2H3
- InChIKey: FUZHXEIERNEDDE-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=CC(=C1)OCCC1(CO)CC1(C)C
計算された属性
- せいみつぶんしりょう: 238.13690801g/mol
- どういたいしつりょう: 238.13690801g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 267
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
{1-2-(3-fluorophenoxy)ethyl-2,2-dimethylcyclopropyl}methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1779160-0.1g |
{1-[2-(3-fluorophenoxy)ethyl]-2,2-dimethylcyclopropyl}methanol |
2228417-40-9 | 0.1g |
$1183.0 | 2023-09-20 | ||
| Enamine | EN300-1779160-0.25g |
{1-[2-(3-fluorophenoxy)ethyl]-2,2-dimethylcyclopropyl}methanol |
2228417-40-9 | 0.25g |
$1235.0 | 2023-09-20 | ||
| Enamine | EN300-1779160-0.5g |
{1-[2-(3-fluorophenoxy)ethyl]-2,2-dimethylcyclopropyl}methanol |
2228417-40-9 | 0.5g |
$1289.0 | 2023-09-20 | ||
| Enamine | EN300-1779160-2.5g |
{1-[2-(3-fluorophenoxy)ethyl]-2,2-dimethylcyclopropyl}methanol |
2228417-40-9 | 2.5g |
$2631.0 | 2023-09-20 | ||
| Enamine | EN300-1779160-5.0g |
{1-[2-(3-fluorophenoxy)ethyl]-2,2-dimethylcyclopropyl}methanol |
2228417-40-9 | 5g |
$3894.0 | 2023-06-02 | ||
| Enamine | EN300-1779160-1g |
{1-[2-(3-fluorophenoxy)ethyl]-2,2-dimethylcyclopropyl}methanol |
2228417-40-9 | 1g |
$1343.0 | 2023-09-20 | ||
| Enamine | EN300-1779160-5g |
{1-[2-(3-fluorophenoxy)ethyl]-2,2-dimethylcyclopropyl}methanol |
2228417-40-9 | 5g |
$3894.0 | 2023-09-20 | ||
| Enamine | EN300-1779160-10.0g |
{1-[2-(3-fluorophenoxy)ethyl]-2,2-dimethylcyclopropyl}methanol |
2228417-40-9 | 10g |
$5774.0 | 2023-06-02 | ||
| Enamine | EN300-1779160-1.0g |
{1-[2-(3-fluorophenoxy)ethyl]-2,2-dimethylcyclopropyl}methanol |
2228417-40-9 | 1g |
$1343.0 | 2023-06-02 | ||
| Enamine | EN300-1779160-0.05g |
{1-[2-(3-fluorophenoxy)ethyl]-2,2-dimethylcyclopropyl}methanol |
2228417-40-9 | 0.05g |
$1129.0 | 2023-09-20 |
{1-2-(3-fluorophenoxy)ethyl-2,2-dimethylcyclopropyl}methanol 関連文献
-
Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
-
Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
2228417-40-9 ({1-2-(3-fluorophenoxy)ethyl-2,2-dimethylcyclopropyl}methanol) 関連製品
- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量